3-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)prop-2-en-1-one
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Overview
Description
3-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)prop-2-en-1-one is a synthetic organic compound that features a chlorophenyl group, a diazepane ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the diazepane ring.
Formation of the Propenone Moiety: This can be done through an aldol condensation reaction involving an aldehyde and a ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenone moiety.
Reduction: Reduction reactions could target the carbonyl group in the propenone moiety.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)prop-2-en-1-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
3-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The unique combination of the chlorophenyl group, diazepane ring, and propenone moiety in 3-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)prop-2-en-1-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
61903-23-9 |
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Molecular Formula |
C14H17ClN2O |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H17ClN2O/c15-13-5-2-12(3-6-13)4-7-14(18)17-10-1-8-16-9-11-17/h2-7,16H,1,8-11H2 |
InChI Key |
VRKIBXVUSVZPGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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